Progesterone 3-(O-carboxymethyl)oxime

Radioimmunoassay Progesterone Detection Veterinary Diagnostics

This C3 carboxymethyloxime progesterone derivative is the critical heterologous tracer component for high-sensitivity immunoassays. Direct substitution with 11α-hemisuccinate or other haptens will compromise assay performance. Purchase P-3-CMO to construct 125I-labeled RIA tracers achieving 0.8 nmol/L detection limits (1.9-fold better than 11α-HS systems) or HRP conjugates for bridge-binding-free ELISA formats. Ideal for bovine pregnancy diagnosis and C3-specific antibody generation. For R&D use only.

Molecular Formula C23H33NO4
Molecular Weight 387.5 g/mol
CAS No. 50909-89-2
Cat. No. B1624656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProgesterone 3-(O-carboxymethyl)oxime
CAS50909-89-2
Molecular FormulaC23H33NO4
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)O)CCC34C)C
InChIInChI=1S/C23H33NO4/c1-14(25)18-6-7-19-17-5-4-15-12-16(24-28-13-21(26)27)8-10-22(15,2)20(17)9-11-23(18,19)3/h12,17-20H,4-11,13H2,1-3H3,(H,26,27)/b24-16-/t17-,18+,19-,20-,22-,23+/m0/s1
InChIKeyPPELYUTTZHLIAZ-QYEPVNHZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Progesterone 3-(O-carboxymethyl)oxime (CAS 50909-89-2) | Immunoassay Hapten and Conjugation Tool for Progesterone Detection


Progesterone 3-(O-carboxymethyl)oxime (P-3-CMO; CAS 50909-89-2) is a synthetic progesterone derivative in which an O-(carboxymethyl)oxime functional group is introduced at the C3 position of the steroid core, generating a reactive carboxylic acid handle with a defined spacer arm for covalent conjugation to carrier proteins or detection enzymes [1]. With a molecular weight of 387.51 g/mol and a formula of C23H33NO4, this hapten serves as a foundational building block in the construction of progesterone immunoassays—including ELISAs, RIAs, and biosensor platforms—by enabling the generation of P-3-CMO-BSA immunogens and P-3-CMO-enzyme tracers [2].

Why Progesterone 3-(O-carboxymethyl)oxime Cannot Be Substituted with 11α-Hemisuccinate or Other Haptens in Progesterone Assays


The position and chemistry of the hapten conjugation site on the steroid nucleus are not interchangeable variables in immunoassay design. Immunization with progesterone derivatives coupled at different ring positions (C3, C6, or C11) yields polyclonal and monoclonal antibody populations with fundamentally distinct cross-reactivity profiles and epitope recognition patterns [1]. Furthermore, homologous tracer-immunogen pairings (e.g., 11α-HS immunogen with 11α-HS tracer) frequently exhibit suboptimal assay sensitivity due to bridge-binding artifacts, whereas heterologous combinations that incorporate P-3-CMO as the tracer component produce superior standard curve slopes and lower detection limits [2][3]. Consequently, simply substituting P-3-CMO with 11α-hemisuccinate or other progesterone derivatives—without revalidating the entire antibody-tracer pairing—will alter assay sensitivity, specificity, and dynamic range, rendering direct interchange invalid for validated analytical workflows [4].

Progesterone 3-(O-carboxymethyl)oxime Differentiation Evidence: Quantitative Comparisons for Procurement Decisions


Superior RIA Assay Sensitivity: P-3-CMO Tracer Outperforms 11α-Hemisuccinate Tracer by ~2-Fold

In a head-to-head comparison of RIA kit performance using identical antibody-coated tubes (ORION Diagnostica), the tracer based on progesterone-3-CMO-125I-histamine demonstrated substantially better assay sensitivity than the tracer based on progesterone-11α-hemisuccinate-125I-histamine [1]. This differentiation is quantifiable and directly attributable to the choice of progesterone derivative for tracer conjugation.

Radioimmunoassay Progesterone Detection Veterinary Diagnostics

Heterologous Bridge System Advantage: P-3-CMO Tracer with 11α-HS Antibody Yields Steeper Standard Curves

A systematic evaluation of homologous versus heterologous bridge assay systems demonstrated that heterologous combinations incorporating P-3-CMO as the tracer produce superior assay performance compared to fully homologous systems [1][2]. Specifically, the heterologous site system employing a hemisuccinate linkage in the immunogen (progesterone-11αHS-BSA) paired with a carboxymethyl oxime linkage in the tracer (progesterone-3-CMO-125I-histamine) resulted in standard curves with better slopes than homologous pairings.

Immunoassay Development Tracer Design Assay Slope Optimization

Heterologous Tracer Strategy: P-3-CMO-HRP Provides Increased Sensitivity When Paired with 11α-HS Antibody

A comprehensive evaluation of 24 antibody-enzyme label combinations for progesterone ELISA identified that heterologous pairings consistently outperformed homologous ones in terms of assay sensitivity [1]. Notably, the combination of antibody raised against P-11-HS-BSA with P-3-CMO-HRP as the enzyme tracer provided a sensitive assay for progesterone, with the type of enzyme label (penicillinase, ALP, or HRP) having no significant effect on performance when this heterologous pairing was employed [1].

ELISA Development Enzyme Immunoassay Tracer-Antibody Pairing

Hapten Conjugation Site Dictates Antibody Cross-Reactivity Profile: C3-Coupled Immunogens Produce Distinct Specificity

Monoclonal antibodies raised against progesterone coupled to carrier protein via the C3 position exhibit a fundamentally different cross-reactivity profile compared to antibodies raised against C11-coupled immunogens [1]. In competitive inhibition ELISA studies, antibodies raised against progesterone-3-BSA demonstrated a binding orientation in which all steroid positions other than C3 were apparently buried in the antibody combining site [1]. In contrast, antibodies raised against progesterone-11-BSA left positions C11 and C3 exposed while burying C6 and C20 [1]. This structural divergence translates directly to differential recognition of structurally related steroids in analytical samples.

Monoclonal Antibody Production Hapten Design Immunoassay Specificity

Progesterone 3-(O-carboxymethyl)oxime: Validated Application Scenarios for Research and Industrial Procurement


Development of High-Sensitivity Veterinary RIA Kits for Bovine Pregnancy Detection

Procurement of P-3-CMO is indicated for constructing 125I-labeled progesterone tracers in coated-tube RIA kits designed for bovine milk or serum progesterone measurement. As demonstrated in direct comparative studies, P-3-CMO-based tracers achieve detection limits of 0.8 nmol/L, outperforming 11α-HS-based tracers (1.5 nmol/L) by approximately 1.9-fold, enabling earlier and more reliable pregnancy diagnosis in cattle [1]. The heterologous bridge system employing P-3-CMO tracer with 11α-HS antibody yields steeper standard curves and improved assay precision [2].

Construction of Heterologous ELISA Systems Using P-3-CMO-HRP Tracers

P-3-CMO is the appropriate choice for preparing horseradish peroxidase (HRP) enzyme conjugates intended for use in heterologous progesterone ELISA formats. Evidence demonstrates that pairing antibody raised against P-11-HS-BSA with P-3-CMO-HRP tracer yields sensitive assays, with the enzyme label type (penicillinase, ALP, or HRP) having minimal impact on performance [3]. This heterologous pairing strategy is recommended over homologous 11α-HS/11α-HS systems, which typically exhibit poorer sensitivity due to bridge-binding artifacts [4].

Generation of Anti-Progesterone Antibodies with C3-Oriented Epitope Specificity

P-3-CMO is the essential starting material for synthesizing P-3-CMO-BSA immunogens required to raise polyclonal or monoclonal antibodies with C3-specific epitope recognition . Antibodies derived from C3-coupled immunogens exhibit a distinct cross-reactivity profile wherein the C3 position is exposed and all other steroid ring positions are buried in the antibody combining site [5]. This specificity profile is functionally distinct from antibodies raised against C11-coupled immunogens and should be selected when minimal cross-reactivity with 11α-hydroxyprogesterone or other C11-modified steroids is analytically required.

Studying Steroid Specificity of Progestin Receptor Binding

P-3-CMO has documented utility as a molecular probe for studying the steroid specificity of progestin (Pi) receptor binding, particularly in thymus tissue where it demonstrates a reasonable degree of specificity for Pi receptor interaction [6]. Additionally, P-3-CMO-BSA conjugates serve as membrane-impermeable probes to investigate progesterone action at the sperm plasma membrane, enabling discrimination between membrane-initiated and nuclear receptor-mediated signaling pathways [7].

Technical Documentation Hub

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